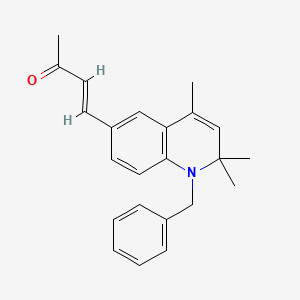![molecular formula C21H16FN3O2S B11029050 6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-8-fluoro-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11029050.png)
6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-8-fluoro-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-8-FLUORO-4,4-DIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-8-FLUORO-4,4-DIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE typically involves multiple steps. One common method starts with the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to form 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. This intermediate is then reacted with thiosemicarbazide in ethanol at reflux temperature to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-8-FLUORO-4,4-DIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule such as water.
Common Reagents and Conditions
Common reagents used in these reactions include:
DMSO (Dimethyl Sulfoxide): Used as a solvent in the initial reaction.
Thiosemicarbazide: Used in the condensation reaction to form the final product.
Major Products Formed
The major product formed from these reactions is 6-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-8-FLUORO-4,4-DIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE, along with minor by-products that may include unreacted starting materials and side products from incomplete reactions .
Scientific Research Applications
6-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-8-FLUORO-4,4-DIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Biological Research: The compound is used in studies to understand its interaction with various biological targets and pathways.
Industrial Applications: It may be used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-8-FLUORO-4,4-DIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of key biological processes, such as DNA replication in cancer cells or viral replication in infected cells .
Comparison with Similar Compounds
Similar Compounds
2-[(1H-Benzimidazol-2-ylsulfanyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide: Another benzimidazole derivative with similar biological activities.
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde: An intermediate in the synthesis of various benzimidazole derivatives.
Uniqueness
6-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-8-FLUORO-4,4-DIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE is unique due to its specific structural features, such as the presence of a fluorine atom and a pyrroloquinoline moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H16FN3O2S |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
9-(1H-benzimidazol-2-ylsulfanylmethyl)-6-fluoro-11,11-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione |
InChI |
InChI=1S/C21H16FN3O2S/c1-21(2)9-11(10-28-20-23-15-5-3-4-6-16(15)24-20)13-7-12(22)8-14-17(13)25(21)19(27)18(14)26/h3-9H,10H2,1-2H3,(H,23,24) |
InChI Key |
GGTGZYRITZSNQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=C3N1C(=O)C(=O)C3=CC(=C2)F)CSC4=NC5=CC=CC=C5N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(dicyanomethylidene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl biphenyl-4-carboxylate](/img/structure/B11028973.png)
![ethyl 7-[(E)-2-phenylethenyl]-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11028978.png)

![1-[4-(Methylsulfonyl)piperazin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one](/img/structure/B11028990.png)
![2-chloro-5-methyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-4-carboxamide](/img/structure/B11028991.png)
![3-[1-(4-chlorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-1-methylpyrrolidine-2,5-dione](/img/structure/B11028993.png)
![5-(2,4-Dichlorophenyl)-4,7-dioxo-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11028999.png)

![2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-phenylacetamide](/img/structure/B11029017.png)


![N'-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methyl-N'-propanoylbenzohydrazide](/img/structure/B11029035.png)

![(1E)-6-(4-chlorophenyl)-4,4,6-trimethyl-1-{[4-(morpholin-4-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11029054.png)
